molecular formula C14H17ClFNO4 B13048916 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid

Cat. No.: B13048916
M. Wt: 317.74 g/mol
InChI Key: WDIIAFRANWBIRL-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with chlorine and fluorine atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine, various substituted phenyl derivatives, and oxidized products depending on the specific reaction conditions.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The phenyl ring’s substituents, chlorine, and fluorine, contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the Boc protecting group and the specific chlorine and fluorine substituents on the phenyl ring makes 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid particularly valuable in synthetic chemistry and pharmaceutical research. Its reactivity and stability under various conditions allow for versatile applications in different fields.

Properties

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

WDIIAFRANWBIRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Cl)C(=O)O

Origin of Product

United States

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